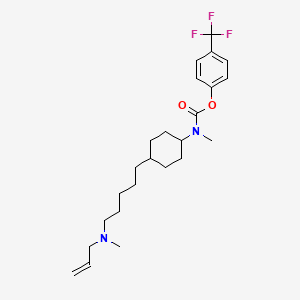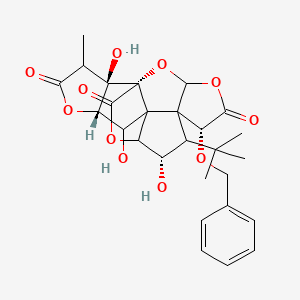
N-(2-ethyltetrazol-5-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件: N-(2-エチルテトラゾール-5-イル)-9H-キサンテン-9-カルボキサミドの合成は、キサンテンコア構造の調製から始まる複数の手順を伴います次に、求核置換反応によりエチルテトラゾール部分が導入されます .
工業生産方法: この化合物の工業生産には、高収率と純度を達成するために反応条件を最適化することが含まれます。これには、温度、反応時間、および適切な溶媒と触媒の使用を制御することが含まれます。 最終生成物は、再結晶またはクロマトグラフィー技術によって精製され、その品質と一貫性が確保されます .
反応の種類:
酸化: この化合物は、特にキサンテンコアで酸化反応を起こし、さまざまな酸化誘導体の生成につながります。
還元: 還元反応はカルボキサミド基で起こり、対応するアミンに変換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、元の化合物のさまざまな酸化、還元、置換誘導体が含まれ、それぞれが潜在的に異なる生物活性を持っています .
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、さまざまな神経学的プロセスに関与するmGlu1受容体の活性を調節する役割について調査されています。
医学: 不安やうつ病などの神経障害の治療における潜在的な治療用途があります。
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its role in modulating the activity of the mGlu1 receptor, which is involved in various neurological processes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as anxiety and depression.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
この化合物は、mGlu1受容体の活性を高めることによって効果を発揮します。この受容体は、中枢神経系におけるシナプス伝達と可塑性を調節する上で重要な役割を果たす、Gタンパク質共役型受容体です。 この化合物は受容体に結合することにより、受容体の天然リガンドに対する感受性を高め、シグナル伝達の強化と潜在的な治療効果につながります .
類似化合物:
- N-(2-エチルテトラゾール-5-イル)-9H-キサンテン-9-カルボキサミド
- 9H-キサンテン-9-カルボン酸
- [1,2,4]オキサジアゾール-3-イル-アミド
比較: 他の類似化合物と比較して、N-(2-エチルテトラゾール-5-イル)-9H-キサンテン-9-カルボキサミドは、mGlu1受容体の活性を選択的に高めることができる特定の構造のためにユニークです。 この選択性により、研究と潜在的な治療用途の両方において貴重なツールになります .
類似化合物との比較
- N-(2-ethyltetrazol-5-yl)-9H-xanthene-9-carboxamide
- 9H-xanthene-9-carboxylic acid
- [1,2,4]oxadiazol-3-yl-amides
Comparison: Compared to other similar compounds, this compound is unique due to its specific structure, which allows it to selectively enhance the activity of the mGlu1 receptor. This selectivity makes it a valuable tool in both research and potential therapeutic applications .
特性
分子式 |
C17H15N5O2 |
|---|---|
分子量 |
321.33 g/mol |
IUPAC名 |
N-(2-ethyltetrazol-5-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C17H15N5O2/c1-2-22-20-17(19-21-22)18-16(23)15-11-7-3-5-9-13(11)24-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H,18,20,23) |
InChIキー |
HVTLYEBQNBWUIT-UHFFFAOYSA-N |
正規SMILES |
CCN1N=C(N=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[125I]N,N-Diethyllysergamide](/img/structure/B10771429.png)

![(6Z)-4-amino-6-[[4-[4-[(2Z)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B10771449.png)
![3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)
![[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B10771480.png)


![5-(4-Cyano-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B10771496.png)
![(1r,3s,4s,5r)-3-(4-Amino-3-Fluoro-5-{[(2r)-1,1,1-Trifluoro-3-Methoxypropan-2-Yl]oxy}benzyl)-5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1-Oxide](/img/structure/B10771497.png)
![Methyl (2r)-2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]propanoate](/img/structure/B10771499.png)
![4-{[(1-{[2-(1-benzyl-3-methyl-1H-imidazol-3-ium-4-yl)-1-[(1-methylpiperidin-1-ium-4-yl)carbamoyl]ethyl]carbamoyl}-5-({[12-({4-[6-(diethylamino)-3-(diethyliminiumyl)-3H-xanthen-9-yl]-3-sulfobenzene}sulfonamido)dodecyl]carbamoyl}amino)pentyl)carbamoyl]methyl}-2-imino-3-methyl-2,3-dihydro-1,3-thiazol-3-ium tritrifluoroacetate](/img/structure/B10771504.png)
![(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B10771507.png)
![(1R,2R)-2-methyl-N-[3-(2-methylindazol-5-yl)-4-(6-propylpyridin-2-yl)-1,2-thiazol-5-yl]cyclopropane-1-carboxamide](/img/structure/B10771508.png)
![(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid](/img/structure/B10771518.png)
